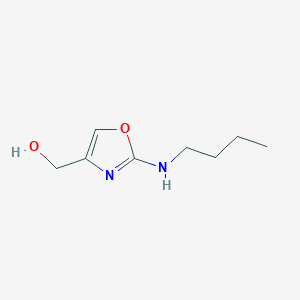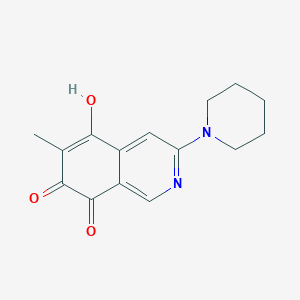
5-Hydroxy-6-methyl-3-(piperidin-1-yl)isoquinoline-7,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with glyoxal in the presence of an acid catalyst.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups can be introduced through selective functionalization reactions. For example, hydroxylation can be achieved using oxidizing agents such as potassium permanganate, while methylation can be carried out using methyl iodide in the presence of a base.
Attachment of the Piperidine Moiety: The piperidine moiety can be introduced through nucleophilic substitution reactions. Piperidine can react with a suitable leaving group on the isoquinoline core, such as a halide or tosylate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives. For example, the carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The piperidine moiety can be substituted with other nucleophiles through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and tosylates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, tosylates, bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted isoquinoline derivatives.
科学的研究の応用
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Potential applications in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.
Industry: Used in the development of new materials and chemical processes. Its unique chemical properties make it a valuable compound for industrial applications.
作用機序
The mechanism of action of 7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects.
類似化合物との比較
Similar Compounds
6-Methyl-3-(piperidin-1-yl)isoquinoline-5,8-dione: Lacks the hydroxy group, which may affect its biological activity and chemical reactivity.
7-Hydroxy-6-methylisoquinoline-5,8-dione: Lacks the piperidine moiety, which may influence its pharmacological properties.
3-(Piperidin-1-yl)isoquinoline-5,8-dione: Lacks both the hydroxy and methyl groups, resulting in different chemical and biological properties.
Uniqueness
7-HYDROXY-6-METHYL-3-(PIPERIDIN-1-YL)ISOQUINOLINE-5,8-DIONE is unique due to the presence of both the hydroxy and piperidine moieties, which contribute to its distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential therapeutic applications, making it a valuable compound for scientific research.
特性
CAS番号 |
65200-81-9 |
|---|---|
分子式 |
C15H16N2O3 |
分子量 |
272.30 g/mol |
IUPAC名 |
5-hydroxy-6-methyl-3-piperidin-1-ylisoquinoline-7,8-dione |
InChI |
InChI=1S/C15H16N2O3/c1-9-13(18)10-7-12(17-5-3-2-4-6-17)16-8-11(10)15(20)14(9)19/h7-8,18H,2-6H2,1H3 |
InChIキー |
UJMZPRLKYWXBPQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC(=NC=C2C(=O)C1=O)N3CCCCC3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


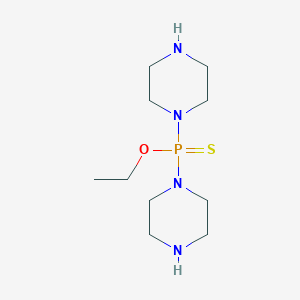
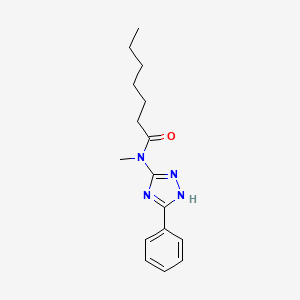
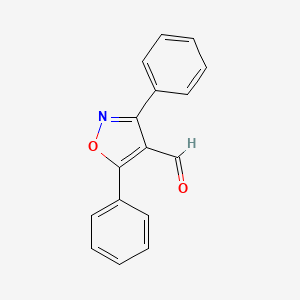
![Ethyl 2-(6,8-dibromoimidazo[1,2-a]pyrazin-2-yl)acetate](/img/structure/B12898823.png)
![4-Quinolinamine, 6,6'-[1,4-butanediylbis(oxy)]bis[2-methyl-](/img/structure/B12898842.png)
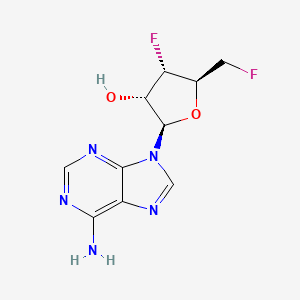

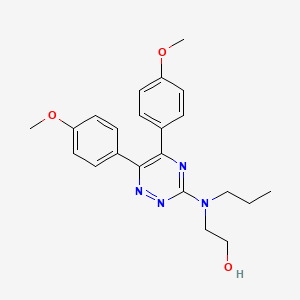
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12898859.png)
![2-[(4-Phenylpiperidin-1-yl)methyl]quinolin-6-amine](/img/structure/B12898875.png)
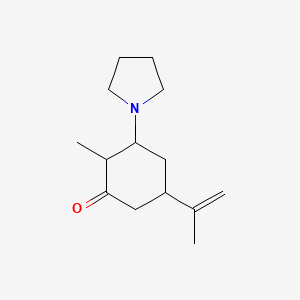
![(4-(5-methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)phenyl)methanol](/img/structure/B12898881.png)
